molecular formula C26H25N3O5S B11573977 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11573977
M. Wt: 491.6 g/mol
InChI Key: LWWQBURBFRDYSF-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the core chromeno[2,3-c]pyrrole structure, followed by the introduction of the thiadiazole and phenyl groups. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and pentyloxy groups can be oxidized under specific conditions, leading to the formation of corresponding aldehydes or acids.

    Reduction: The thiadiazole ring can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving its functional groups.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The methoxy and pentyloxy groups may interact with enzymes or receptors, while the thiadiazole ring can participate in redox reactions. The chromeno[2,3-c]pyrrole core may provide structural stability and facilitate binding to target molecules.

Comparison with Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and thiadiazole-containing molecules. Compared to these compounds, 1-[3-Methoxy-4-(pentyloxy)phenyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Similar compounds include:

  • Chromeno[2,3-c]pyrrole derivatives with different substituents.
  • Thiadiazole-containing molecules with varying side chains.

Properties

Molecular Formula

C26H25N3O5S

Molecular Weight

491.6 g/mol

IUPAC Name

1-(3-methoxy-4-pentoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H25N3O5S/c1-4-5-8-13-33-19-12-11-16(14-20(19)32-3)22-21-23(30)17-9-6-7-10-18(17)34-24(21)25(31)29(22)26-28-27-15(2)35-26/h6-7,9-12,14,22H,4-5,8,13H2,1-3H3

InChI Key

LWWQBURBFRDYSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NN=C(S4)C)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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